3-クロロ-1-メチル-1H-ピラゾール-5-カルボン酸

概要

説明

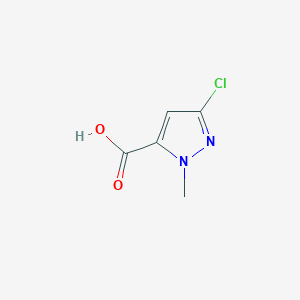

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid: is a pyrazole derivative with the molecular formula C5H5ClN2O2 . This compound is known for its unique structural properties and has been studied for various applications in scientific research, particularly in the fields of chemistry and biology .

科学的研究の応用

Chemistry: 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other related structures .

Biology: In biological research, this compound has been studied for its potential to induce systemic acquired resistance in plants. It has shown high activity against rice bacterial leaf blight without significant antimicrobial activity, suggesting its role in enhancing disease resistance .

Medicine: While specific medical applications are still under investigation, the compound’s ability to modulate biological pathways makes it a candidate for further research in drug development .

Industry: In the industrial sector, 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is used in the production of agrochemicals and other specialty chemicals .

作用機序

Target of Action

A structurally similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor .

Mode of Action

It’s worth noting that a pyrazole derivative exhibited high anti-rice blast activity without any significant antimicrobial activity . More research is needed to fully understand the interaction of this compound with its targets.

Biochemical Pathways

Related compounds have been shown to impact the dao pathway , which plays a crucial role in the metabolism of D-amino acids.

Result of Action

Related compounds have been shown to protect dao cells from oxidative stress induced by d-serine .

生化学分析

Biochemical Properties

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified to interact with enzymes such as D-amino acid oxidase, which is involved in the oxidative deamination of D-amino acids. The interaction between 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid and D-amino acid oxidase is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the production of reactive oxygen species, which are byproducts of the enzyme’s activity .

Cellular Effects

The effects of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid on cellular processes are diverse and depend on the type of cells being studied. In neuronal cells, for instance, the compound has been shown to protect against oxidative stress by inhibiting D-amino acid oxidase. This protection is achieved through the reduction of reactive oxygen species, which can cause cellular damage. Additionally, 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid has been observed to influence cell signaling pathways, particularly those involved in the response to oxidative stress .

Molecular Mechanism

At the molecular level, 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects primarily through enzyme inhibition. The compound binds to the active site of D-amino acid oxidase, preventing the enzyme from catalyzing the oxidative deamination of D-amino acids. This binding interaction is facilitated by the presence of the chlorine atom and the carboxylic acid group, which enhance the compound’s affinity for the enzyme’s active site. The inhibition of D-amino acid oxidase by 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid leads to a decrease in the production of reactive oxygen species and subsequent protection against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with a half-life that allows for prolonged studies. It is subject to degradation over extended periods, particularly when exposed to light and heat. Long-term studies have shown that the protective effects of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid against oxidative stress can persist for several days, although the compound’s efficacy may diminish as it degrades .

Dosage Effects in Animal Models

In animal models, the effects of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid vary with dosage. At low doses, the compound has been shown to effectively inhibit D-amino acid oxidase and protect against oxidative stress without causing significant adverse effects. At higher doses, 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, where it can interfere with normal cellular functions .

Metabolic Pathways

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is involved in several metabolic pathways, primarily those related to the metabolism of D-amino acids. The compound interacts with D-amino acid oxidase, inhibiting its activity and thereby affecting the metabolic flux of D-amino acids. This inhibition can lead to changes in the levels of various metabolites, including a decrease in the production of reactive oxygen species. Additionally, 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid may be metabolized by other enzymes, although the specific pathways involved have not been fully elucidated .

Transport and Distribution

Within cells and tissues, 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is transported and distributed through interactions with various transporters and binding proteins. The compound’s relatively low molecular weight and hydrophilic nature facilitate its diffusion across cell membranes. Once inside the cell, 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid can bind to proteins such as albumin, which aids in its distribution throughout the body. The compound’s distribution is also influenced by its affinity for specific tissues, with higher concentrations observed in the liver and kidneys .

Subcellular Localization

The subcellular localization of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is primarily within the cytoplasm, where it interacts with D-amino acid oxidase. The compound’s localization is influenced by its ability to diffuse across cell membranes and its affinity for the enzyme’s active site. Additionally, 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid may undergo post-translational modifications that affect its targeting to specific cellular compartments. These modifications can include phosphorylation or acetylation, which can alter the compound’s activity and function within the cell .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 3-chloro-1-methylpyrazole with suitable carboxylating agents under controlled conditions. One common method includes the use of ethyl bromoacetate in the presence of a base to form the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Condensation Reactions: It can react with other compounds to form larger, more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

類似化合物との比較

3-Methyl-1H-pyrazole-5-carboxylic acid: This compound is similar in structure but lacks the chlorine atom.

5-Chloro-2-methyl-2H-pyrazole-3-carboxylic acid: Another related compound with a different substitution pattern on the pyrazole ring.

Uniqueness: 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce systemic acquired resistance in plants without direct antimicrobial activity sets it apart from other similar compounds .

特性

IUPAC Name |

5-chloro-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKGTUGORXMNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596987 | |

| Record name | 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173841-02-6 | |

| Record name | 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173841-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) exert its effects on plants? Does it directly target pathogens?

A: CMPA does not directly target pathogens like bacteria or fungi. Instead, it acts as a plant activator, triggering the plant's own defense mechanisms, specifically Systemic Acquired Resistance (SAR) [, , ]. This means that CMPA stimulates the plant's immune system to better defend itself against a broad spectrum of pathogens, rather than directly inhibiting the pathogens themselves.

Q2: What is the evidence that CMPA induces Systemic Acquired Resistance (SAR) in plants?

A2: Several lines of evidence point to CMPA's role as a SAR inducer:

- Disease resistance: CMPA application protects plants from various bacterial and fungal diseases, including rice blast (caused by Pyricularia oryzae), bacterial leaf blight in rice (caused by Xanthomonas oryzae pv. oryzae), and diseases in Arabidopsis thaliana caused by Pseudomonas syringae, Colletotrichum higginsianum, and Botrytis cinerea [, , , ]. Importantly, this protection occurs without CMPA showing any direct antimicrobial activity against these pathogens.

- Gene expression: CMPA treatment leads to the upregulation of SAR marker genes like PR1, PR2, and PR5 in Arabidopsis []. These genes are known to be involved in the plant's defense response.

- Salicylic acid pathway: CMPA's effects on disease resistance and gene expression are dependent on the salicylic acid (SA) signaling pathway, a crucial component of SAR [, ]. Studies in Arabidopsis mutants deficient in SA biosynthesis or perception show that CMPA's effects are abolished or diminished, indicating its reliance on this pathway.

Q3: How does the structure of CMPA relate to its activity as a SAR inducer? Are there any specific structural features crucial for its activity?

A3: While detailed structure-activity relationship (SAR) studies for CMPA as a plant activator are limited in the provided literature, some insights can be drawn:

- Pyrazole ring: The core pyrazole ring appears essential for activity [].

- Carboxylic acid group: The presence of a carboxyl group at the 5-position of the pyrazole ring is crucial for CMPA's anti-rice blast activity [].

- Halogen substitution: A halogen atom, specifically chlorine or bromine, at the 3-position enhances the activity []. This suggests that electronic effects and possibly interactions with a biological target are influenced by this substitution.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B1258400.png)

![1-(8-Methyl-3-p-tolyl-8-aza-bicyclo[3.2.1]oct-2-yl)-propan-1-one](/img/structure/B1258409.png)

![3-[(1R)-1-[[(2S)-3-[diethoxymethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B1258419.png)

![17-[5-(Dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258420.png)

![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258422.png)

![[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258423.png)